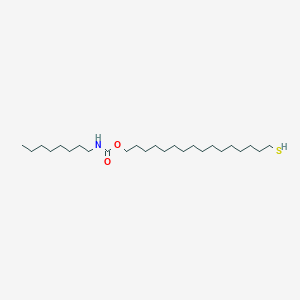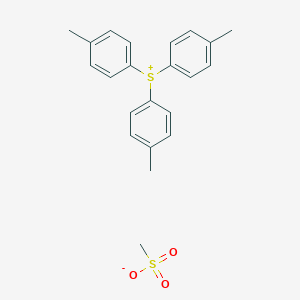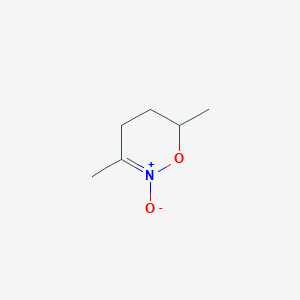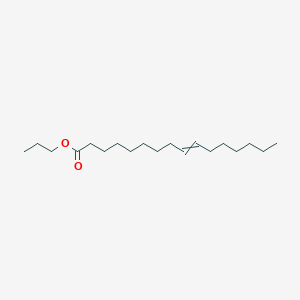
Propyl hexadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl hexadec-9-enoate is an organic compound classified as an ester. It is derived from hexadec-9-enoic acid and propanol. This compound is part of a larger group of fatty acid esters, which are commonly found in various natural sources and have numerous industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl hexadec-9-enoate can be synthesized through the esterification of hexadec-9-enoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial production may also involve the use of continuous reactors and advanced separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the hexadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mecanismo De Acción
The mechanism of action of propyl hexadec-9-enoate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases to release hexadec-9-enoic acid and propanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its incorporation into lipid bilayers and its influence on membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and methanol.
Ethyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and ethanol.
Butyl hexadec-9-enoate: An ester of hexadec-9-enoic acid and butanol.
Uniqueness
Propyl hexadec-9-enoate is unique due to its specific ester linkage with propanol, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and butyl counterparts. These differences can influence its solubility, reactivity, and applications in various fields.
Propiedades
Número CAS |
143412-98-0 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
propyl hexadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h9-10H,3-8,11-18H2,1-2H3 |
Clave InChI |
NTVJSANKWWVPKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


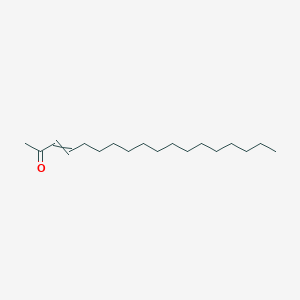
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)

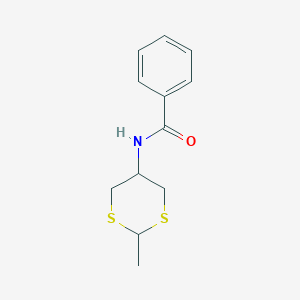
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
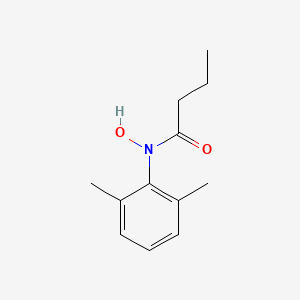
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)
![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
